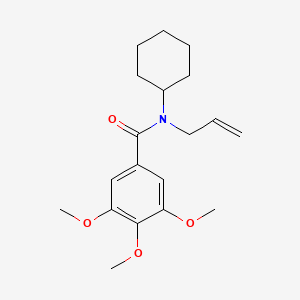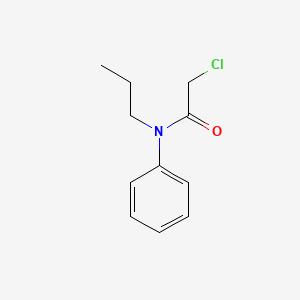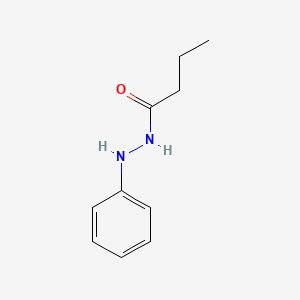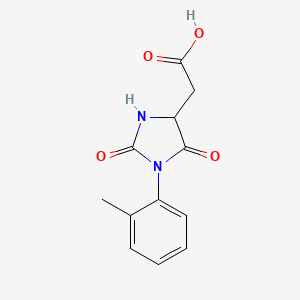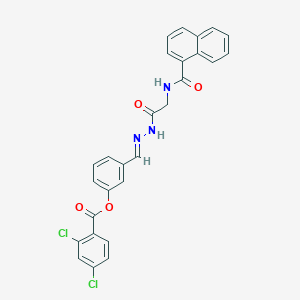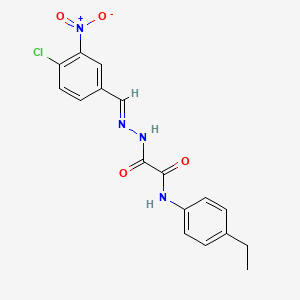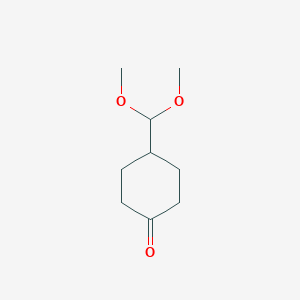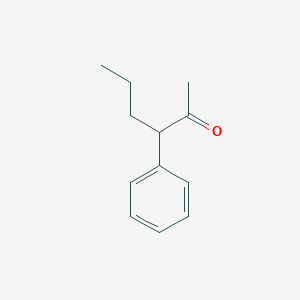
3-Phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is 1-phenylhexan-2-one .
- The structure consists of a hexanone (6-carbon ketone) backbone with a phenyl group attached to one of the carbons (see the structure here) .
- It is also known by other names, such as benzyl n-butyl ketone .
3-Phenylhexan-2-one: is an organic compound with the chemical formula C12H16O and a molecular weight of 176.2548 g/mol .
Preparation Methods
Synthetic Routes: One common method involves the Friedel-Crafts acylation of benzene with n-butyryl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction leads to the formation of 1-phenyl-2-hexanone.
Industrial Production: While not a high-volume industrial compound, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: 1-phenyl-2-hexanone is relatively stable due to the aromatic phenyl group. it can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction. For instance, reduction leads to the alcohol, while oxidation yields the carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmacological properties.
Industry: Limited industrial applications but may find use in fragrance or flavor synthesis.
Mechanism of Action
- The exact mechanism of action depends on the specific application. For example:
- In biological systems, it could interact with enzymes or receptors.
- In chemical reactions, it acts as an electrophile or nucleophile.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other ketones with aromatic substituents, such as acetophenone or benzophenone, share some similarities.
Uniqueness: 1-phenyl-2-hexanone’s unique feature lies in its six-carbon alkyl chain attached to the phenyl group.
Properties
CAS No. |
6306-30-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI Key |
LQEVOFWEUZODAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
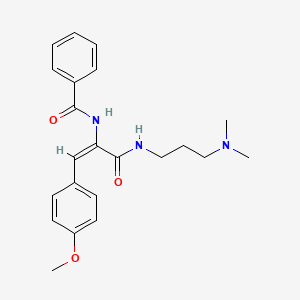
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
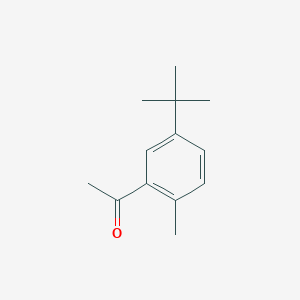
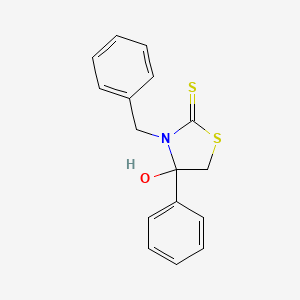
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
